molecular formula C10H10Cl3NO3 B14418424 2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate CAS No. 84970-61-6

2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate

Cat. No.: B14418424
CAS No.: 84970-61-6
M. Wt: 298.5 g/mol
InChI Key: PGQLCTIGHBKXHU-UHFFFAOYSA-N
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Description

2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chloroethyl group, a dichloromethoxyphenyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-methoxyaniline with chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted carbamates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Hydrolysis: Formation of 3,5-dichloro-4-methoxyaniline and carbon dioxide.

Scientific Research Applications

2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activities. The dichloromethoxyphenyl group can enhance the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl (3,5-dichloro-4-hydroxyphenyl)carbamate
  • 2-Chloroethyl (3,5-dichloro-4-methylphenyl)carbamate
  • 2-Chloroethyl (3,5-dichloro-4-ethoxyphenyl)carbamate

Uniqueness

2-Chloroethyl (3,5-dichloro-4-methoxyphenyl)carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.

Properties

CAS No.

84970-61-6

Molecular Formula

C10H10Cl3NO3

Molecular Weight

298.5 g/mol

IUPAC Name

2-chloroethyl N-(3,5-dichloro-4-methoxyphenyl)carbamate

InChI

InChI=1S/C10H10Cl3NO3/c1-16-9-7(12)4-6(5-8(9)13)14-10(15)17-3-2-11/h4-5H,2-3H2,1H3,(H,14,15)

InChI Key

PGQLCTIGHBKXHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)NC(=O)OCCCl)Cl

Origin of Product

United States

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